N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-11-8-9(13-19(2,16)17)5-6-10(11)14-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYTUOOUAXFNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Methoxy-Substituted Aromatic Core
Starting Material : Dimethyl terephthalate undergoes nitration in a mixture of HNO₃ and H₂SO₄ at 10–15°C to yield dimethyl 2-nitroterephthalate. Hydrolysis with NaOH produces the disodium salt, which is catalytically hydrogenated (H₂, Pd/C) to the diamine intermediate. Selective monoesterification with trimethylsilyl chloride (TMSCl) in methanol affords 2-amino-4-(methoxycarbonyl)benzoic acid.
Key Reaction :
$$
\text{Dimethyl terephthalate} \xrightarrow[\text{HNO}3, \text{H}2\text{SO}4]{\text{10–15°C}} \text{Dimethyl 2-nitroterephthalate} \xrightarrow[\text{NaOH}]{\text{Hydrolysis}} \text{Disodium salt} \xrightarrow[\text{H}2, \text{Pd/C}]{\text{Hydrogenation}} \text{Diamine intermediate}
$$
Sulfonation with Methanesulfonyl Chloride
The aniline nitrogen is sulfonated using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction at 0°C minimizes side reactions, yielding the methanesulfonamide derivative.
Conditions :
$$
\text{Aniline} + \text{MsCl} \xrightarrow[\text{TEA, DCM}]{\text{0°C}} \text{Methanesulfonamide} + \text{HCl}
$$
Optimization of Critical Steps
Bromination to Control Regioselectivity
Bromination of the aromatic core with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at −5°C to 5°C minimizes dibromo impurities (e.g., 18 in). Excess NBS (1.2 equiv) ensures monobromination, with HPLC purity >98%.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Temperature | −5°C to 5°C |
| NBS Equivalents | 1.2 equiv |
| Solvent | THF |
Diazotization and Sandmeyer Reaction
Diazotization of the brominated intermediate with NaNO₂/HCl at 0°C followed by a Sandmeyer reaction with CuCl yields the chlorinated product. This step achieves 92% yield under pH 9 conditions.
Industrial-Scale Production and Yield
A scaled-up process (70 kg batch) involves six steps:
- Nitration (HNO₃/H₂SO₄) → 85% yield
- Hydrolysis (NaOH) → 90% yield
- Hydrogenation (H₂/Pd/C) → 95% yield
- Esterification (TMSCl/MeOH) → 88% yield
- Bromination (NBS/THF) → 92% yield
- Diazotization (NaNO₂/CuCl) → 89% yield
Total Yield : 24% (70 kg scale).
Characterization and Quality Control
Spectroscopic Analysis
Impurity Profiling
Dibromo impurity (18 ) is controlled to <0.5% via optimized bromination conditions.
Analogous Compounds and Structural Derivatives
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine ring.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form strong hydrogen bonds with active sites, while the pyrrolidinone ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propionamide
Uniqueness
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and biological activities compared to its analogs.
Biological Activity
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and findings from various studies.
Molecular Formula : C21H25N3O5S
Molecular Weight : 431.5 g/mol
Structural Characteristics : The compound features a methanesulfonamide group attached to a phenyl ring substituted with a methoxy group and a pyrrolidine moiety, which may influence its reactivity and biological interactions.
Anticancer Properties
Research into related compounds has indicated that they may act as inhibitors of critical pathways in cancer cell proliferation. For example, the development of selective inhibitors for phosphatidylinositol 5-phosphate 4-kinase type 2A (PIP4K2A) has been linked to the treatment of p53-deficient tumors . Although direct studies on this compound are not yet available, its structural similarities to known inhibitors warrant further investigation into its anticancer potential.
The mechanism by which this compound exerts its biological effects may involve modulation of enzyme activity or receptor interactions. The presence of the methanesulfonamide group is known to enhance solubility and bioavailability, potentially facilitating better interaction with biological targets.
Study 1: Synthesis and Characterization
In one study focusing on the synthesis of similar compounds, researchers employed techniques such as NMR and mass spectrometry to characterize new derivatives. These compounds were screened for antimicrobial activity, revealing that certain modifications led to enhanced efficacy against specific pathogens .
Study 2: Anticancer Screening
Another relevant study explored the anticancer properties of structurally related compounds. The findings indicated that these compounds could inhibit cell growth in various cancer cell lines, suggesting that further exploration of this compound could yield promising results in cancer therapy .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling methanesulfonamide with a substituted aniline precursor. For example, oxalyl chloride in dioxane can facilitate sulfonamide bond formation under reflux, as demonstrated in analogous compounds . Optimization may include adjusting stoichiometry (e.g., 1:1 molar ratio of sulfonamide to aryl amine), temperature control (60–80°C), and solvent selection (polar aprotic solvents like DMF or DMSO). Monitoring via TLC or HPLC ensures reaction completion.
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- Methodology : Use a combination of:
- 1H/13C NMR : To verify substituent positions (e.g., methoxy at δ3.8 ppm, pyrrolidinone protons at δ1.8–2.5 ppm) and sulfonamide integration .
- FTIR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrrolidinone C=O (~1680 cm⁻¹) .
- Elemental analysis : Validate C, H, N, S content (±0.3% deviation from theoretical values) .
Q. What crystallization techniques are suitable for obtaining high-quality single crystals for X-ray diffraction studies?
- Methodology : Slow evaporation from a mixed solvent system (e.g., ethanol/water or DCM/hexane) at 4°C. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving twinned or high-resolution data . Pre-screening with powder XRD helps identify optimal conditions.
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact the compound’s bioactivity or binding affinity?
- Methodology :
- Synthetic analogs : Replace the methoxy group with halogens or bulkier substituents (e.g., tert-butyl) and compare activity in assays (e.g., enzyme inhibition).
- Computational docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). For example, the pyrrolidinone moiety may form H-bonds with catalytic residues, as seen in related sulfonamide inhibitors .
Q. What analytical methods validate the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via UPLC-MS to identify breakdown products (e.g., hydrolysis of the pyrrolidinone ring) .
- Kinetic modeling : Calculate half-life (t½) using Arrhenius plots for temperature-dependent stability.
Q. How can contradictory data on metabolic pathways be resolved?
- Case study : If CYP450 isoforms produce conflicting metabolite profiles (e.g., hydroxylation vs. demethylation), use:
- Isotope labeling : Track 13C/2H-labeled methoxy groups in liver microsomes.
- Knockout cell lines : Compare metabolism in CYP3A4-deficient vs. wild-type models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
